molecular formula C18H11F3N2OS B2765488 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-51-3

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2765488
CAS No.: 851130-51-3
M. Wt: 360.35
InChI Key: HVEFSWBTZFWZAF-UHFFFAOYSA-N
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Description

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable target in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This reaction involves the coupling of a boron reagent with an electrophilic organic group in the presence of a palladium catalyst. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical entities.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. The trifluoromethyl group often enhances the biological activity, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as trifluoromethylbenzene and trifluoromethylpyrimidine derivatives . These compounds share the trifluoromethyl group, which imparts similar properties, such as increased stability and biological activity.

Uniqueness

What sets 4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine apart is its unique structure, which combines the trifluoromethyl group with a benzofuro[3,2-d]pyrimidine core

Biological Activity

4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound notable for its diverse biological activities. Its unique structure, characterized by a trifluoromethyl group and a benzylthio moiety, positions it as a candidate for various medicinal applications. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The compound's chemical formula is C18H11F3N2OSC_{18}H_{11}F_3N_2OS, with a molecular weight of approximately 360.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological interactions.

PropertyValue
Molecular FormulaC18H11F3N2OSC_{18}H_{11}F_3N_2OS
Molecular Weight360.4 g/mol
Melting PointNot specified
SolubilityVaries with solvent

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related benzofuran derivatives show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antibacterial Screening
A study conducted on structurally similar compounds revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective ranges from 0.5 to 32 µg/mL for different derivatives.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that the compound may inhibit cell proliferation and induce apoptosis through multiple pathways.

Case Study: Cytotoxicity Assay
In vitro assays on A431 vulvar epidermal carcinoma cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of approximately 15 µM. Further analysis indicated that the compound triggers apoptotic pathways, which was confirmed by increased levels of cleaved caspase-3.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented. These compounds can modulate inflammatory cytokine production and inhibit pathways such as NF-kB activation.

Research Findings
In a controlled study, the administration of similar benzofuran derivatives resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro. This suggests that this compound may exert beneficial effects in inflammatory conditions.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors involved in inflammation and cancer progression.
  • Cell Membrane Disruption : The lipophilic nature allows for integration into lipid membranes, leading to structural destabilization.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2OS/c19-18(20,21)12-7-5-11(6-8-12)9-25-17-16-15(22-10-23-17)13-3-1-2-4-14(13)24-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEFSWBTZFWZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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